4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside
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Overview
Description
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone, leading to the formation of a crystalline adduct. This adduct undergoes further chemical modifications, including acetylation, reduction, and subsequent acetylation to yield the desired compound (Chow & Weissmann, 1981).
Molecular Structure Analysis
The compound's molecular structure, characterized by the presence of a 4-methylumbelliferyl moiety linked to a 2-amino-2-deoxy-alpha-D-glucopyranoside group, is crucial for its fluorogenic properties. The structural features enable it to serve as a substrate for specific enzymes, releasing 4-methylumbelliferone upon enzymatic action, which can be quantitatively measured due to its fluorescence.
Chemical Reactions and Properties
This compound is specifically designed to undergo enzymatic hydrolysis by N-acetyl-alpha-D-glucosaminidase, among other enzymes. The reaction results in the cleavage of the glycosidic bond and the release of fluorescent 4-methylumbelliferone, which can be detected and measured fluorometrically. The efficiency of this process is utilized in biochemical assays to study enzyme activities and diagnose certain diseases (Chow & Weissmann, 1981).
properties
IUPAC Name |
7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBYRVZLJCNXMD-BTAUDXDXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside |
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